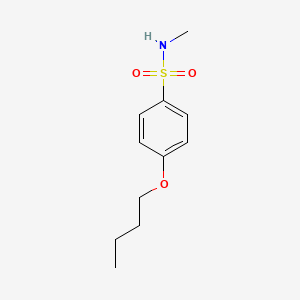
(E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile, also known as CCPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CCPN is a nitrile-based compound that contains a pyrrolidine-1-carbonyl group and a nitrophenyl group.
作用機序
The mechanism of action of (E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, which is a form of programmed cell death. Additionally, this compound has been shown to inhibit the growth of fungal cells by disrupting the cell membrane.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and fungal cells. Additionally, this compound has been shown to have anti-inflammatory properties.
実験室実験の利点と制限
One of the main advantages of (E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile is its potential applications in various scientific fields. Additionally, this compound is relatively easy to synthesize, making it readily available for lab experiments. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research of (E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile. One potential direction is the investigation of this compound as a potential anticancer agent in vivo. Additionally, this compound could be further studied as a potential antifungal agent. Furthermore, the unique properties of this compound could be further investigated for potential applications in materials science. Overall, the research on this compound has shown promising results, and further investigation could lead to significant advancements in various scientific fields.
合成法
The synthesis of (E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile is a multi-step process that involves the reaction of 4-chloro-3-nitrobenzaldehyde with pyrrolidine-1-carbonyl chloride to form the intermediate compound, 3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)propenal. This intermediate compound is then treated with sodium cyanide to obtain the final product, this compound.
科学的研究の応用
(E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile has shown potential applications in various scientific fields, including medicinal chemistry, organic chemistry, and materials science. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, this compound has been studied as a potential antifungal agent due to its ability to inhibit the growth of fungal cells. In organic chemistry, this compound has been used as a building block for the synthesis of various compounds. Furthermore, this compound has been investigated for its potential application in materials science due to its unique properties.
特性
IUPAC Name |
(E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3/c15-12-4-3-10(8-13(12)18(20)21)7-11(9-16)14(19)17-5-1-2-6-17/h3-4,7-8H,1-2,5-6H2/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLVTNOIWMWMHZ-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)/C(=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N',N'-dimethyl-N-[(1-methylimidazol-2-yl)methyl]ethane-1,2-diamine](/img/structure/B2692745.png)
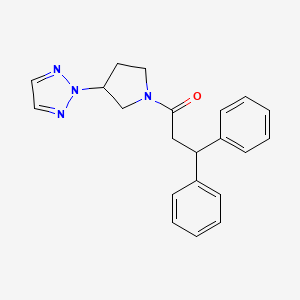
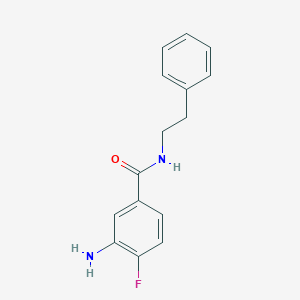
![3-(2-chlorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2692751.png)
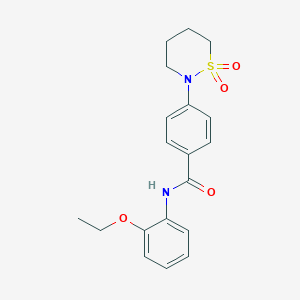
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-benzylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2692753.png)
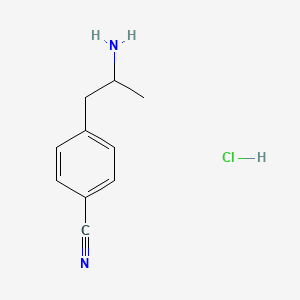
![(Z)-3-[4-[(4-Bromophenyl)methoxy]phenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2692756.png)
![2-Chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]acetamide](/img/structure/B2692760.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfanylbenzamide](/img/structure/B2692763.png)
![5-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2692764.png)
![N-(3-fluoro-4-methylphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2692765.png)
